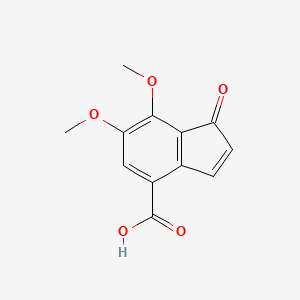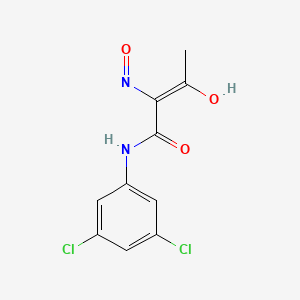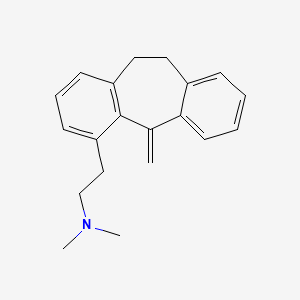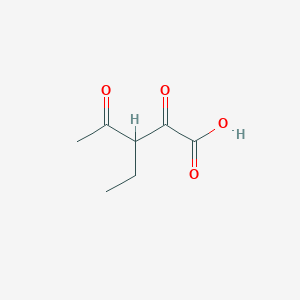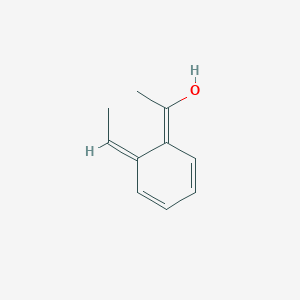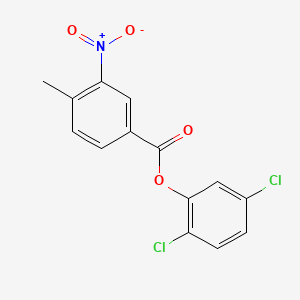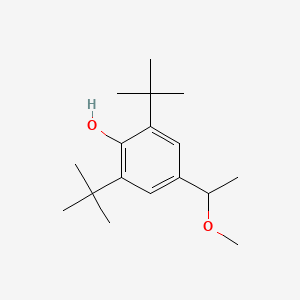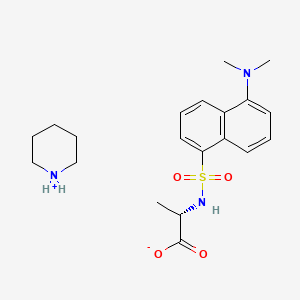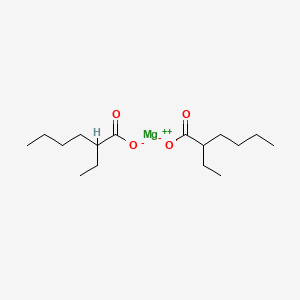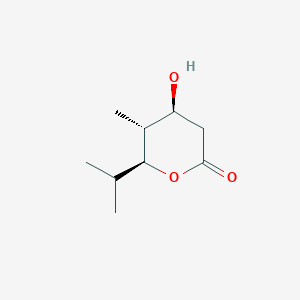
2-(2,5-Dimethoxy-4-methylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxy-4-methylphenyl)ethanol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring, along with an ethanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethoxy-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,5-Dimethoxy-4-methylphenyl)acetaldehyde or 2-(2,5-Dimethoxy-4-methylphenyl)acetic acid.
Reduction: 2-(2,5-Dimethoxy-4-methylphenyl)ethane.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,5-Dimethoxy-4-methylphenyl)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-(2,5-Dimethoxy-4-methylphenyl)ethanol can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds share a similar structure but differ in their side chains and pharmacological effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with an ethyl group instead of a methyl group, leading to different chemical properties and biological activities.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom, which significantly alters its reactivity and effects.
Conclusion
This compound is a versatile compound with various applications in scientific research and industry Its unique structure allows it to undergo a range of chemical reactions, making it valuable for the synthesis of other compounds
Propriétés
Numéro CAS |
38439-76-8 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H16O3/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7,12H,4-5H2,1-3H3 |
Clé InChI |
VWMBBFIXQDZOSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)CCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


